molecular formula C48H48I2O20 B14490294 Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate CAS No. 64521-00-2

Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate

Cat. No.: B14490294
CAS No.: 64521-00-2
M. Wt: 1198.7 g/mol
InChI Key: KDCTWHWBIXSTQP-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate is a synthetic organic compound characterized by its complex structure, which includes multiple methoxy, iodo, and benzodioxole groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Formation of the core structure: This might involve the use of starting materials such as trimethoxybenzene derivatives and iodinated compounds.

    Functional group modifications: Introduction of methoxy, iodo, and benzodioxole groups through various organic reactions such as electrophilic aromatic substitution, nucleophilic substitution, and cyclization reactions.

    Final assembly: Coupling reactions to link different parts of the molecule, possibly using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.

    Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the iodo groups, potentially converting them to hydrogen or other substituents.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to deiodinated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Researchers might use the compound to study the mechanisms of various organic reactions.

Biology and Medicine

    Potential therapeutic applications: The compound might be investigated for its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Biochemical studies: It could be used in studies to understand its interaction with biological molecules and pathways.

Industry

    Material science: The compound might find applications in the development of new materials with specific properties.

    Pharmaceutical industry: It could be a precursor or intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of multiple functional groups suggests potential for diverse interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate: A simpler analog with fewer functional groups.

    2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxole: A compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate lies in its highly complex structure, which includes multiple functional groups and aromatic rings

Properties

CAS No.

64521-00-2

Molecular Formula

C48H48I2O20

Molecular Weight

1198.7 g/mol

IUPAC Name

dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate

InChI

InChI=1S/C48H48I2O20/c1-57-35-11-23(37(49)41(61-5)39(35)59-3)17-47(43(53)63-7,44(54)64-8)19-29(51)27-15-33-31(67-21-69-33)13-25(27)26-14-32-34(70-22-68-32)16-28(26)30(52)20-48(45(55)65-9,46(56)66-10)18-24-12-36(58-2)40(60-4)42(62-6)38(24)50/h11-16H,17-22H2,1-10H3

InChI Key

KDCTWHWBIXSTQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CC(CC(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4C(=O)CC(CC6=CC(=C(C(=C6I)OC)OC)OC)(C(=O)OC)C(=O)OC)OCO5)OCO3)(C(=O)OC)C(=O)OC)I)OC)OC

Origin of Product

United States

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